1-(2-Chloroethyl)pyrrolidin-2-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

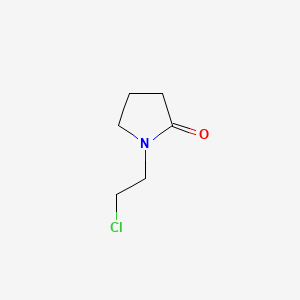

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-chloroethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYHDWHNFLUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390083 | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-90-5 | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Building Block in Organic Synthesis

The chemical structure of 1-(2-Chloroethyl)pyrrolidin-2-one makes it a versatile intermediate in organic synthesis. The chloroethyl group is a reactive site that readily participates in nucleophilic substitution reactions. This allows for the attachment of the pyrrolidinone scaffold to a wide variety of other molecules, facilitating the creation of new and complex chemical entities.

One of the key applications of this compound is in the synthesis of more complex heterocyclic compounds. For instance, it can be used as a precursor in the formation of various substituted pyrrolidines. The synthesis of 1-(2-indenylethyl)pyrrolidine, a ligand used in the preparation of transition metal complexes, demonstrates this utility. In this process, 1-(2-chloroethyl)pyrrolidine (B1346828) (a related compound) is reacted with indene (B144670) to form the desired product. soeagra.com

The reactivity of the chloroethyl group allows for the introduction of the pyrrolidinone moiety into larger molecular frameworks, a crucial step in building molecules with specific desired properties. The synthesis often involves the reaction of its hydrochloride salt with various nucleophiles under basic conditions to yield the desired derivatives.

Role in Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, 1-(2-Chloroethyl)pyrrolidin-2-one and its derivatives are of significant interest. The pyrrolidine (B122466) and pyrrolidinone scaffolds are present in a multitude of biologically active compounds and natural products. frontiersin.orgnih.gov These structures are considered "privileged" in drug discovery, meaning they are capable of binding to a variety of biological targets.

Research has shown that pyrrolidinone derivatives exhibit a wide range of pharmacological activities, including nootropic (cognitive-enhancing), neuroprotective, and antiepileptic effects. nih.gov The pioneering compound of this class, piracetam (B1677957), set the stage for the exploration of other pyrrolidinone-based drugs. nih.gov More recently, levetiracetam (B1674943) has been licensed as a major antiepileptic drug. nih.gov

The utility of this compound in this field lies in its role as an intermediate for creating novel drug candidates. lookchem.com For example, the related compound 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride is used in the preparation of the estrogen receptor antagonist Nafoxidine and its analogs. guidechem.comchemicalbook.com The ability to modify the chloroethyl group allows medicinal chemists to synthesize libraries of related compounds for screening against various diseases. This approach is central to modern drug discovery, where the goal is to identify molecules with optimal therapeutic properties.

Relevance in Agrochemical Development

The application of pyrrolidinone derivatives extends to the field of agrochemicals. While specific research on 1-(2-Chloroethyl)pyrrolidin-2-one in this area is not as extensively documented as in medicinal chemistry, the broader class of pyrrolidine-containing compounds has shown promise. The structural features that make them effective in interacting with biological systems in humans can also be harnessed to develop new pesticides and herbicides.

The development of novel agrochemicals is a continuous effort to overcome challenges such as pest resistance and the need for more environmentally benign solutions. The versatility of the pyrrolidinone scaffold allows for the synthesis of a diverse range of molecules that can be tested for their efficacy against various agricultural pests and weeds.

Overview of Research Trajectories for Pyrrolidinone Derivatives

Established Synthesis Routes for 1-(2-Chloroethyl)pyrrolidin-2-one

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively reported in the available literature. General methods for the N-alkylation of 2-pyrrolidone would be the most probable approach. A plausible, though not explicitly documented, route would involve the reaction of 2-pyrrolidone with a suitable two-carbon electrophile bearing a chlorine atom, such as 1-bromo-2-chloroethane, under basic conditions. The nitrogen atom of the lactam would act as a nucleophile, displacing the more reactive bromide to form the desired product.

Another potential, yet unconfirmed, pathway could be the cyclization of an open-chain precursor, such as a γ-amino acid ester with a chloroethyl group already attached to the nitrogen, though this would likely be a more complex multi-step process.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, reduced environmental impact, and novel catalytic methods. However, the application of these advanced strategies specifically to the synthesis of this compound is not described in the current body of scientific literature.

One-Pot Synthetic Protocols

There are no specific one-pot synthetic protocols for this compound found in the reviewed literature. Conceptually, a one-pot synthesis could be designed, for instance, by combining γ-aminobutyric acid, an ethanolamine derivative, and a chlorinating agent in a single reaction vessel, but such a procedure has not been reported.

Catalytic Approaches in Synthesis

Catalytic methods are central to modern organic synthesis. While catalytic syntheses for various pyrrolidinone derivatives have been developed, no specific catalytic routes targeting this compound are documented. researchgate.net Research into transition-metal catalyzed N-alkylation of lactams could potentially be applied, but specific examples for this compound are absent from the literature.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste and use less hazardous materials. The synthesis of 2-pyrrolidone itself can be approached from bio-based feedstocks like glutamate, representing a green alternative to petrochemical routes. researchgate.net However, the subsequent chloroethylation step to produce this compound would still likely involve reagents that are not perfectly aligned with green chemistry principles. There is no specific literature available that describes a "green" synthesis for this particular compound.

Derivatization and Functionalization Strategies

The chemical structure of this compound contains a reactive chloroethyl moiety, which theoretically allows for various derivatization and functionalization reactions.

Alkylation Reactions Utilizing the Chloroethyl Moiety

The primary site for alkylation on this compound would be the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. A wide range of nucleophiles could potentially be used to displace the chloride and introduce new functional groups.

For example, reaction with amines would lead to the corresponding aminoethylpyrrolidinone derivatives. Similarly, reaction with alkoxides or thiolates would yield ethers and thioethers, respectively. These transformations are fundamental reactions in organic chemistry, but specific examples and detailed research findings for their application to this compound are not available in published studies. The reactivity would be analogous to other primary alkyl chlorides.

An exploration of the synthetic applications and chemical behavior of the compound this compound reveals its utility as a versatile intermediate in organic chemistry. This article details the specific chemical transformations of this molecule, focusing on the reactivity of its distinct functional groups: the lactam ring and the terminal alkyl chloride.

Computational Chemistry and in Silico Studies

Molecular Property Prediction and Bioactivity Assessment

The initial stages of drug development heavily rely on the computational screening of compounds to assess their drug-like properties and potential biological activity. This pre-emptive analysis helps in prioritizing candidates for synthesis and further testing.

Drug-Likeness Evaluation

A key concept in drug discovery is "drug-likeness," which assesses whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.com This evaluation is often guided by Lipinski's Rule of Five, which outlines specific physicochemical parameters. taylorandfrancis.comdrugbank.com An orally active drug generally should not violate more than one of the following criteria: no more than five hydrogen bond donors, no more than ten hydrogen bond acceptors, a molecular mass under 500 Daltons, and an octanol-water partition coefficient (log P) not exceeding five. taylorandfrancis.cometflin.com Computational tools are employed to calculate these properties for novel compounds. ijstr.org The adherence to these rules provides a simple yet effective framework for evaluating a compound's potential for good oral bioavailability. etflin.com

For 1-(2-Chloroethyl)pyrrolidin-2-one, the predicted molecular properties are as follows:

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 147.61 g/mol | < 500 Da |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | ≤ 10 |

| LogP (Octanol-Water Partition Coefficient) | 0.65 | ≤ 5 |

Based on these predictions, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Bioactivity Score Prediction

Beyond general drug-likeness, computational methods can predict the potential of a compound to interact with major classes of drug targets. nih.gov Web-based tools like Molinspiration are utilized to calculate bioactivity scores against receptors such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. nih.govresearchtrend.net These scores are interpreted as follows:

Greater than 0.00: Likely to be biologically active. ijstr.org

-0.50 to 0.00: Moderately active. ijstr.orgresearchtrend.net

Less than -0.50: Inactive. ijstr.org

The predicted bioactivity scores for this compound are presented below:

| Target Class | Predicted Bioactivity Score |

|---|---|

| GPCR Ligand | -0.45 |

| Ion Channel Modulator | -0.58 |

| Kinase Inhibitor | -0.91 |

| Nuclear Receptor Ligand | -0.87 |

| Protease Inhibitor | -0.61 |

| Enzyme Inhibitor | -0.34 |

These scores suggest that this compound is predicted to be moderately active as a GPCR ligand and an enzyme inhibitor, while being largely inactive against the other major target classes.

Electronic Structure and Reactivity Analysis

To gain a deeper understanding of the chemical behavior of this compound, computational quantum mechanical methods are employed. These calculations provide detailed information about the molecule's electronic distribution and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. physchemres.org It is a versatile tool for studying the nature of interactions between molecules and surfaces. researchgate.net DFT calculations can provide insights into the optimized geometry, vibrational frequencies, and various electronic properties of a compound.

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wuxibiology.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. physchemres.orgnist.gov A small HOMO-LUMO gap generally signifies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a large gap suggests higher stability and lower reactivity. physchemres.org This energy gap is a fundamental parameter that governs electronic and optical properties. physchemres.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. avogadro.ccnumberanalytics.com It is a valuable tool for understanding molecular reactivity, interactions, and bonding characteristics. numberanalytics.com The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are indicative of sites susceptible to electrophilic attack. avogadro.cc Blue areas, on the other hand, denote regions of low electron density (positive potential) and are prone to nucleophilic attack. avogadro.ccnumberanalytics.com MEP maps are instrumental in identifying reactive sites within a molecule. numberanalytics.com For this compound, the MEP map would likely show a region of high electron density around the carbonyl oxygen, indicating its potential as a hydrogen bond acceptor and a site for electrophilic interaction.

In Silico Reaction Mechanism Studies

In silico reaction mechanism studies employ quantum chemistry to model the energetic and structural changes that occur as reactants transform into products. This allows for a theoretical understanding of reaction feasibility and pathways.

The identification of reaction pathways involves mapping the potential energy surface of a chemical reaction. For N-substituted pyrrolidinones, reactions can be complex. For instance, studies on the synthesis of related pyrrolidine-2,3-diones have shown that reactions with nucleophiles like amines can occur at different positions, including the exocyclic sp²-hybridized carbon atom, leading to substitution. nih.gov The specific pathway is often influenced by the substituents on the pyrrolidine (B122466) ring. nih.gov

Another relevant synthetic route for substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, which proceeds through a γ-amino ester intermediate followed by lactamization. mdpi.com Computational methods such as Density Functional Theory (DFT) are crucial for determining the most energetically favorable pathway among several possibilities. nih.gov For this compound, a key reaction pathway to investigate would be the nucleophilic substitution at the chloroethyl side chain, a classic SN2-type reaction. Computational modeling could predict the energetics of this process with various nucleophiles.

A critical aspect of understanding a reaction pathway is the characterization of its transition states (the highest energy point) and any intermediates (stable species formed during the reaction). The energy of the transition state determines the activation energy and, consequently, the reaction rate. nih.gov

Computational methods, particularly DFT, are used to optimize the geometries of these fleeting structures and calculate their energies. nih.gov For example, in the reaction of pyrrolidine-2,3-dione (B1313883) derivatives, a transimination reaction mechanism has been proposed, which involves a tetrahedral intermediate. nih.gov Vibrational frequency analysis is a standard computational procedure to confirm whether a calculated structure is a true intermediate (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov While specific transition state calculations for this compound are not available in the cited literature, the established methodologies provide a clear framework for how such an investigation would be conducted.

In Silico Biological Evaluations

In silico biological evaluations use computational models to predict how a compound will interact with biological targets, such as proteins or DNA, and to estimate its potential for therapeutic activity or toxicity. These predictive models, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential for prioritizing compounds for experimental screening. iu.edunih.gov

The pyrrolidin-2-one scaffold is a component of various molecules with significant pharmacological properties. researchgate.net In silico techniques like molecular docking and QSAR are frequently used to predict the antimicrobial potential of new compounds. indexcopernicus.comlifescienceglobal.com Molecular docking simulates the binding of a ligand (the compound) to the active site of a target protein crucial for a pathogen's survival, such as DNA gyrase. nih.gov The predicted binding affinity, often expressed as a docking score, indicates the potential inhibitory activity.

While a specific prediction for this compound was not found, studies on related pyrrolidin-2-one derivatives have demonstrated the utility of this approach. For example, various hydrazone derivatives containing the pyrrolidinone moiety have been evaluated against fungal and bacterial strains, with some showing promising minimum inhibitory concentration (MIC) values. nih.gov The table below shows in silico and experimental findings for related pyrrolidinone compounds against microbial targets.

| Compound Class | Target/Organism | Method | Findings |

| Pyrrolidin-2-one derivatives | Candida tropicalis | MIC Assay | MIC₅₀ of 1.8 µg/mL for a specific derivative. nih.gov |

| Pyrrolidin-2-one derivatives | Fusarium solani | MIC Assay | MIC₅₀ of 6.5 µg/mL for a specific derivative. nih.gov |

| Indol-2-one derivatives | S. aureus DNA gyrase | Docking & IC₅₀ Assay | A hydrazide–hydrazone derivative showed strong inhibition (IC₅₀ = 19.32 µM). nih.gov |

| Pyrrolidin-2-one derivatives | SARS-CoV-2 2′-O-MTase | Molecular Docking | Protirelin, which contains a pyrrolidin-2-one ring, showed a high docking score of -18.68 kcal/mol. mdpi.com |

This table presents data for related compounds to illustrate the methodology, not for this compound itself.

Assessing the potential of a chemical to cause genetic mutations is a critical part of toxicology. In silico models are widely used as a first-tier screening method to predict mutagenicity, often correlating with the results of the experimental Ames test. nih.govkpi.ua These models are typically based on QSAR, which relates a compound's chemical structure, encoded by molecular descriptors, to its biological activity. nih.govresearchgate.net

Machine learning algorithms, such as Random Forest, are trained on large datasets of compounds with known mutagenicity to build predictive models. iu.edu These models can achieve high accuracy, often comparable to the reproducibility of the experimental assays themselves. kpi.ua Key to these predictions is the identification of "structural alerts," which are specific chemical fragments known to be associated with mutagenicity. nih.gov The presence of a halogenated alkyl chain, such as the chloroethyl group in this compound, can sometimes be a structural alert for reactivity with DNA. While a specific mutagenicity prediction for this compound is not detailed in the searched literature, the established in silico toxicology platforms provide robust methods for its evaluation. nih.govnih.gov

Advanced Research Directions and Future Perspectives

Design and Synthesis of Derivatives with Enhanced Potency or Selectivity

The structure of 1-(2-Chloroethyl)pyrrolidin-2-one is ripe for chemical modification to generate extensive libraries of new chemical entities with potentially enhanced therapeutic properties. The terminal chlorine atom on the N-ethyl substituent is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of a wide array of functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can enhance potency, selectivity, and pharmacokinetic profiles.

A primary strategy would involve reacting this compound with various nucleophiles. For instance, displacement of the chloride with amines, thiols, azides, or alkoxides could yield a diverse set of derivatives. These modifications could be designed to mimic known pharmacophores or to explore new chemical space.

Key derivatization strategies could include:

Bioisosteric Replacement: Replacing the chlorine atom with bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. acs.orgspirochem.comresearchgate.netcambridgemedchemconsulting.comslideshare.net This strategy could be used to fine-tune the molecule's interaction with a biological target, improve metabolic stability, or reduce off-target toxicity.

Linker Chemistry: Utilizing the chloroethyl group to attach the pyrrolidin-2-one scaffold to other known pharmacologically active moieties. This could lead to the development of hybrid molecules or dual-target inhibitors, for example, by linking it to a group known to inhibit a specific enzyme like a kinase. cancertreatmentjournal.com

Scaffold Decoration: Introducing substituents on the pyrrolidin-2-one ring itself, in addition to modifying the N-chloroethyl side chain, to further explore the structure-activity relationship (SAR).

Below is a table outlining hypothetical derivatives that could be synthesized from this compound and their potential rationale for improved potency or selectivity.

| Derivative Class | Nucleophile/Reagent | Rationale for Synthesis | Potential for Enhanced Potency/Selectivity |

| Amino Derivatives | Secondary Amines (e.g., Piperidine, Morpholine) | Introduce basic nitrogen centers to improve aqueous solubility and allow for salt formation. Can form key hydrogen bonds with target proteins. | Enhanced binding to targets with acidic residues; potential for CNS activity. |

| Thioether Derivatives | Thiols (e.g., Cysteine derivatives, Thiophenol) | Introduce soft atoms for interaction with specific enzymatic sites (e.g., metalloenzymes). Can alter lipophilicity. | Improved selectivity for targets with cysteine residues in the active site. |

| Azido Derivatives | Sodium Azide | The azide can serve as a precursor for triazoles via "click chemistry," allowing for the facile linking to other complex molecules. | Creation of bi-functional molecules or compounds with improved target residence time. |

| Ester/Ether Derivatives | Carboxylic Acids / Alcohols | Modify polarity and membrane permeability. Ethers can improve metabolic stability compared to esters. | Enhanced oral bioavailability and optimized pharmacokinetic profiles. |

These synthetic strategies would allow researchers to systematically probe the SAR of this compound class, leading to the identification of derivatives with optimized activity against specific biological targets.

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in drugs with a wide range of applications, including nootropic agents like Piracetam (B1677957), and compounds with anticancer and anti-inflammatory properties. vjol.info.vnfrontiersin.org The addition of a chloroethyl group introduces the potential for covalent interaction with biological targets, a mechanism employed by a number of highly effective drugs.

Potential Therapeutic Areas and Biological Targets:

Oncology: The bis(2-chloroethyl)amine functional group is the defining feature of nitrogen mustards, a class of alkylating agents used as anticancer chemotherapeutics. mdpi.com While this compound is a monofunctional alkylating agent, its ability to covalently modify nucleophilic residues (such as cysteine or histidine) on proteins or DNA could be exploited. This suggests its derivatives could be investigated as inhibitors of enzymes involved in cancer progression, such as kinases or proteins involved in DNA repair pathways. Pyrrole-indolin-2-one derivatives, for example, are known kinase inhibitors. cancertreatmentjournal.comnih.gov

Neurodegenerative Diseases: N-substituted pyrrolidin-2-one derivatives have been extensively investigated for the treatment of cognitive disorders, including Alzheimer's disease. nih.govnih.govmdpi.comresearchgate.net Research has shown that certain derivatives can act as acetylcholinesterase (AChE) inhibitors or provide neuroprotective effects against excitotoxicity. nih.govmdpi.com Derivatives of this compound could be designed to target specific receptors or enzymes in the central nervous system, potentially offering new therapeutic avenues for diseases like Alzheimer's or Parkinson's.

Infectious Diseases: The pyrrolidin-2-one core is present in various compounds with demonstrated antibacterial and antifungal activity. scispace.com New derivatives could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The reactive chloroethyl group might offer a novel mechanism for inactivating essential microbial enzymes.

Inflammatory Diseases: Certain pyrrolidinone derivatives have been identified as inhibitors of NF-κB inducing kinase (NIK), a key player in immune response and inflammatory pathways. nih.gov This suggests that novel derivatives of this compound could be developed as potent anti-inflammatory agents for autoimmune diseases.

A summary of potential biological targets and therapeutic applications is presented below.

| Potential Therapeutic Area | Plausible Biological Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., VEGFR, PDGFR), DNA, Histone Deacetylases (HDACs) | The chloroethyl group can act as an alkylating agent to form covalent bonds with nucleophilic residues in enzyme active sites or on DNA bases. |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Monoamine Oxidase (MAO) | The pyrrolidin-2-one scaffold is a known pharmacophore for CNS-active drugs. Derivatives can be designed to cross the blood-brain barrier. |

| Infectious Diseases | Bacterial Cell Wall Synthesis Enzymes, Fungal Cytochrome P450 | The pyrrolidin-2-one core has shown broad-spectrum antimicrobial activity. The chloroethyl group could inactivate key microbial enzymes. |

| Autoimmune/Inflammatory Diseases | NF-κB Inducing Kinase (NIK), Cyclooxygenase-2 (COX-2) | Pyrrolidinone derivatives have shown potential in modulating inflammatory pathways. |

Development of Environmentally Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound and its derivatives should prioritize the development of such sustainable methodologies.

A standard method for synthesizing N-substituted pyrrolidin-2-ones involves the condensation of γ-butyrolactone (GBL) with a primary amine, in this case, 2-chloroethylamine. researchgate.net While effective, this reaction often requires high temperatures (200-300°C). Green chemistry approaches could significantly improve the environmental footprint of this synthesis.

Promising Green Synthetic Strategies:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can promote chemical reactions by providing localized high energy through acoustic cavitation. ekb.eg This technique has been successfully applied to the synthesis of pyrrolidinone derivatives, often resulting in shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. rsc.orgnih.govrsc.org

Multi-component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that incorporates substantial parts of all starting materials. vjol.info.vnresearchgate.netbeilstein-journals.orgrloginconsulting.com These reactions are highly atom-economical and can reduce the number of synthetic steps, solvent use, and purification requirements. Designing an MCR to construct the this compound scaffold would be a significant step towards a more sustainable process.

Use of Eco-Friendly Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol is a cornerstone of sustainable chemistry. vjol.info.vn Similarly, employing benign and recyclable catalysts, such as citric acid, can replace toxic and expensive reagents. rsc.org

Phase-Transfer Catalysis (PTC): For the N-alkylation step to produce derivatives, phase-transfer catalysis offers a green alternative to the use of hazardous solvents and strong, expensive bases like sodium hydride. researchgate.netrsc.orgacsgcipr.orgphasetransfer.com PTC allows for reactions between immiscible reagents in a biphasic system, often using simple inorganic bases and reducing solvent waste.

The table below compares conventional and potential green synthetic approaches for this compound and its derivatives.

| Synthetic Step | Conventional Method | Potential Green Alternative | Environmental Benefit |

| Scaffold Synthesis | Condensation of γ-butyrolactone and 2-chloroethylamine at high temperature in an organic solvent. | Ultrasound-assisted reaction in a green solvent (e.g., ethanol) or a multi-component reaction. | Reduced energy consumption, shorter reaction times, higher atom economy, less hazardous waste. |

| Derivatization (N-Alkylation) | Use of strong bases (e.g., NaH) in anhydrous polar aprotic solvents (e.g., DMF). | Phase-transfer catalysis using inorganic bases (e.g., K2CO3) in a biphasic or solvent-free system. | Avoidance of hazardous reagents and solvents, simplified workup, improved safety. |

| Purification | Column chromatography using large volumes of organic solvents. | Recrystallization from green solvents; use of catalysts that are easily separated. | Significant reduction in solvent waste. |

By integrating these sustainable practices, the future exploration of this compound chemistry can be conducted in an environmentally responsible manner, aligning with the modern imperatives of chemical research and development.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Chloroethyl)pyrrolidin-2-one, and how do reaction parameters impact yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, reacting pyrrolidin-2-one with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) under basic conditions can introduce the chloroethyl moiety. Catalysts such as iodine (used in analogous domino reactions for pyrrolidin-2-one derivatives) may enhance reaction efficiency . Reaction parameters like temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of the alkylating agent significantly influence yield. Purification via column chromatography or recrystallization ensures >95% purity, as validated by reference standards .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Key spectroscopic features include:

- 13C NMR : The carbonyl group (C=O) resonates near 176 ppm, while the chloroethyl carbons appear at ~42 ppm (CH2Cl) and ~39 ppm (CH2 adjacent to nitrogen) .

- 1H NMR : The pyrrolidinone ring protons show multiplet signals between 2.5–3.5 ppm, and the chloroethyl group’s CH2Cl appears as a triplet near 3.7 ppm.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 163.6 ([M+H]+) confirms the molecular formula (C6H10ClNO).

Cross-validation with IR (C=O stretch at ~1680 cm⁻¹) ensures structural integrity .

Advanced: What strategies are employed to resolve discrepancies in spectroscopic data during the characterization of derivatives?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, especially for overlapping signals in the pyrrolidinone ring.

- Isotopic Labeling : Deuterated analogs help distinguish exchangeable protons (e.g., NH in byproducts).

- Spiking Experiments : Adding a reference standard (e.g., 95% pure this compound) confirms peak identity . Contradictory data should be re-evaluated under standardized solvent conditions (e.g., CDCl3 for consistency) .

Advanced: How can impurity profiles of this compound be systematically analyzed in pharmaceutical research?

Impurity profiling involves:

- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to separate impurities. Major impurities may include unreacted pyrrolidin-2-one or dechlorinated byproducts.

- Quantitative NMR (qNMR) : Integrates impurity peaks against a certified reference standard (e.g., this compound, 95+% purity) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.

Advanced: What in vitro models are appropriate for evaluating the biological activity of derivatives?

Pyrrolidin-2-one derivatives are screened for pharmacological activity using:

- Cardiovascular Models : Langendorff-perfused rat hearts to assess antiarrhythmic effects, as demonstrated for structurally related compounds like S-61 and S-73 .

- Structure-Activity Relationship (SAR) : Modify the chloroethyl group to assess its role in α1-adrenolytic activity. Replace Cl with Br (e.g., 1-(2-Bromoethyl)pyrrolidin-2-one) to evaluate leaving-group effects .

- Cellular Assays : Measure cytotoxicity (MTT assay) in HEK-293 or cardiomyocyte cell lines.

Advanced: How does the leaving group (e.g., Cl vs Br) in ethyl-pyrrolidinone derivatives influence reactivity in nucleophilic substitution reactions?

Bromoethyl derivatives (e.g., 1-(2-Bromoethyl)pyrrolidin-2-one) exhibit higher reactivity due to the weaker C-Br bond (bond dissociation energy: ~68 kcal/mol vs. ~81 kcal/mol for C-Cl). This results in faster substitution kinetics but may increase side reactions (e.g., elimination). Chloroethyl analogs require harsher conditions (e.g., higher temperatures or stronger bases) but offer better stability for downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。